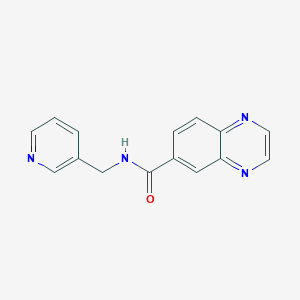

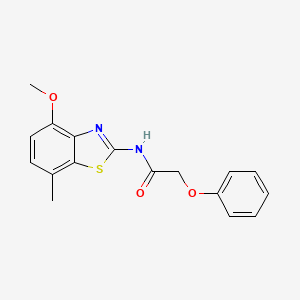

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as MMB-2201, is a synthetic cannabinoid that has been developed for research purposes. It belongs to the class of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among researchers due to its potent effects on the cannabinoid receptors in the brain.

科学的研究の応用

Synthesis and Reactivity

- N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a variant of the compound, is used as a building block in Julia olefination. It undergoes condensation reactions with aldehydes and cyclic ketones to give alpha-fluorovinyl Weinreb amides. These compounds demonstrate varied selectivity in olefination reactions depending on the conditions, which is significant for chemical synthesis applications (Ghosh et al., 2009).

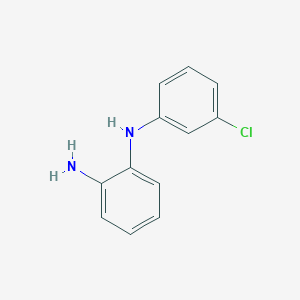

Antimicrobial and Antimalarial Applications

- Benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, an available precursor of the compound, have been evaluated for antimicrobial activities against a range of bacterial strains and displayed moderate activities. Some derivatives also showed potential as antimalarial agents (Alborz et al., 2018).

Photodynamic Therapy and Cancer Treatment

- A study involving the synthesis of zinc phthalocyanine with substituted benzothiazole derivatives demonstrated its potential in photodynamic therapy, especially in treating cancer, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

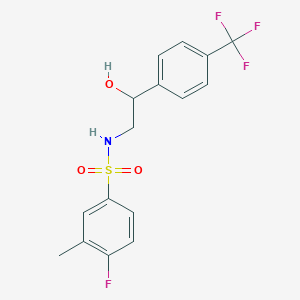

Antioxidant and Anti-inflammatory Applications

- Novel derivatives of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing promising results in various assays (Koppireddi et al., 2013).

Drug Development for Alopecia

- The compound 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole was synthesized and evaluated as an inhibitor of the transforming growth factor-β type I receptor, with potential application as a topical drug for treating alopecia (Amada et al., 2013).

作用機序

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission .

Mode of Action

ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, acetylcholine . This results in a leftward shift of the agonist concentration-response curve .

Biochemical Pathways

The activation of M4 receptors by acetylcholine regulates a diverse set of physiological actions . As a positive allosteric modulator, ML293 enhances this activation, potentially affecting various biochemical pathways regulated by acetylcholine.

Result of Action

The molecular and cellular effects of ML293’s action are primarily related to its modulation of the M4 receptor. By enhancing the receptor’s response to acetylcholine, ML293 could potentially influence various physiological processes regulated by this neurotransmitter . .

特性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-8-9-13(21-2)15-16(11)23-17(19-15)18-14(20)10-22-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXIDOORPNSAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/no-structure.png)

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)